molecular formula C15H24N2O4S B14568540 N-hexyl-3,4-dihydroisoquinolin-1-amine;sulfuric acid CAS No. 61602-37-7

N-hexyl-3,4-dihydroisoquinolin-1-amine;sulfuric acid

Cat. No.: B14568540
CAS No.: 61602-37-7
M. Wt: 328.4 g/mol
InChI Key: RRXJBONSLSLVPH-UHFFFAOYSA-N
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Description

N-hexyl-3,4-dihydroisoquinolin-1-amine;sulfuric acid is a compound that combines the structural features of N-hexyl-3,4-dihydroisoquinolin-1-amine with sulfuric acid. This compound is part of the broader class of 3,4-dihydroisoquinolinones, which are known for their biological and pharmacological properties, including anti-nausea, antidiabetic, and antiallergy activities .

Properties

CAS No.

61602-37-7

Molecular Formula

C15H24N2O4S

Molecular Weight

328.4 g/mol

IUPAC Name

N-hexyl-3,4-dihydroisoquinolin-1-amine;sulfuric acid

InChI

InChI=1S/C15H22N2.H2O4S/c1-2-3-4-7-11-16-15-14-9-6-5-8-13(14)10-12-17-15;1-5(2,3)4/h5-6,8-9H,2-4,7,10-12H2,1H3,(H,16,17);(H2,1,2,3,4)

InChI Key

RRXJBONSLSLVPH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=NCCC2=CC=CC=C21.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexyl-3,4-dihydroisoquinolin-1-amine typically involves the N-alkylation of 3,4-dihydroisoquinoline derivatives. One common method is the direct N-alkylation of N-unsubstituted dihydroisoquinolinone . This reaction can be challenging when substrates have substituents at the 3-position. Another approach involves the benzylic oxidation of N-alkylated tetrahydroisoquinoline . The reaction conditions for these steps are generally mild, allowing for good yields of the desired cyclization products .

Industrial Production Methods

Industrial production methods for N-hexyl-3,4-dihydroisoquinolin-1-amine may involve large-scale N-alkylation processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of sulfuric acid in the production process helps in the formation of the desired amine salt, enhancing the compound’s stability and solubility.

Chemical Reactions Analysis

Types of Reactions

N-hexyl-3,4-dihydroisoquinolin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve mild temperatures and controlled environments to ensure the desired transformations .

Major Products

The major products formed from these reactions include N-substituted 3,4-dihydroisoquinolinone derivatives, which exhibit enhanced biological activity and stability .

Mechanism of Action

The mechanism of action of N-hexyl-3,4-dihydroisoquinolin-1-amine involves its interaction with specific molecular targets and pathways. The compound’s pharmacophore, the 3,4-dihydroisoquinolinone moiety, is crucial for its biological activity. It interacts with enzymes and receptors, modulating their activity and leading to the observed therapeutic effects .

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